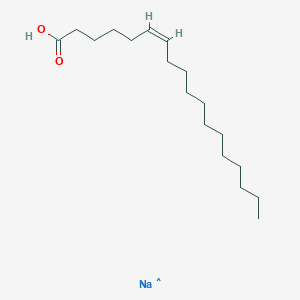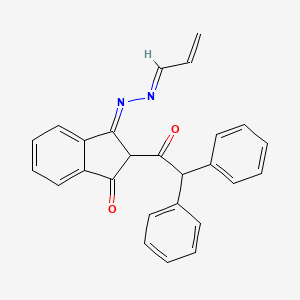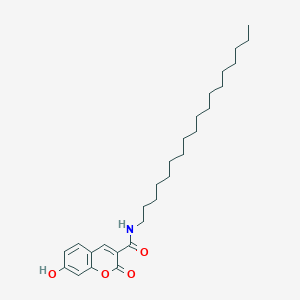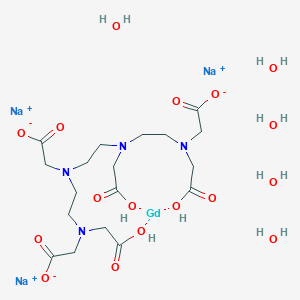
L-lactaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
L-lactaldehyde can be synthesized through several methods. One efficient and scalable method involves the biocatalytic asymmetric reduction of 1,1-dimethoxy-2-propanone using suitable ketoreductases to produce enantiomerically pure (S)- and ®-1,1-dimethoxy-2-propanols. The removal of the protecting group yields (S)- and ®-lactaldehydes in high yield and excellent enantiomeric and chemical purity . Another method involves the reaction of D-threonine with ninhydrin, followed by purification .
Chemical Reactions Analysis
L-lactaldehyde undergoes various chemical reactions, including oxidation and reduction. Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme lactaldehyde dehydrogenase . Under anaerobic conditions, it is reduced to L-1,2-propanediol by the enzyme propanediol oxidoreductase . Common reagents used in these reactions include NAD+ and NADH, which act as cofactors in the oxidation and reduction processes . The major products formed from these reactions are L-lactate and L-1,2-propanediol .
Scientific Research Applications
L-lactaldehyde has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it plays a role in the metabolic pathways of L-fucose and L-rhamnose utilization in Escherichia coli . In medicine, it is involved in the pyruvate metabolism pathway and is irreversibly produced from pyruvaldehyde via the enzyme aldehyde reductase . In industry, this compound is used in the production of lactic acid and other chemicals .
Mechanism of Action
The mechanism of action of L-lactaldehyde involves its conversion to other compounds through enzymatic reactions. Under aerobic conditions, this compound is oxidized to L-lactate by lactaldehyde dehydrogenase, while under anaerobic conditions, it is reduced to L-1,2-propanediol by propanediol oxidoreductase . The regulation of these reactions is influenced by the NAD/NADH ratio, which acts as a regulatory mechanism .
Comparison with Similar Compounds
Properties
CAS No. |
3913-64-2 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
InChI Key |
BSABBBMNWQWLLU-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C=O)O |
Canonical SMILES |
CC(C=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)



![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)






